

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1295553

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This technical guide provides comprehensive information on **2-(Trifluoromethyl)pyrimidin-4-amine**, a key building block in medicinal chemistry and drug discovery. The inclusion of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of potential drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular properties of **2-(Trifluoromethyl)pyrimidin-4-amine** are summarized below.

Property	Value
Molecular Formula	C ₅ H ₄ F ₃ N ₃ [1][2]
Molecular Weight	163.10 g/mol [1][2]
CAS Number	672-42-4[1]
IUPAC Name	2-(Trifluoromethyl)pyrimidin-4-amine

Experimental Protocols

The following section details a representative synthetic protocol for a related pyrimidine derivative, which can be adapted for the synthesis of **2-(Trifluoromethyl)pyrimidin-4-amine**. The protocol describes a nucleophilic aromatic substitution reaction.

Synthesis of N-Aryl-**2-(trifluoromethyl)pyrimidin-4-amine** Derivatives

This procedure outlines the synthesis of N-aryl substituted pyrimidin-4-amine derivatives, a common class of compounds synthesized from precursors like **2-(Trifluoromethyl)pyrimidin-4-amine**.

Materials:

- 2-Chloro-4-(trifluoromethyl)pyrimidine
- Substituted aniline
- N,N-Diisopropylethylamine (DIPEA)
- N-Methyl-2-pyrrolidone (NMP)
- Ethyl acetate
- Water
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- In a clean, dry reaction flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in N-Methyl-2-pyrrolidone (NMP).
- Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
- Heat the reaction mixture to 120 °C and stir for 12-16 hours.

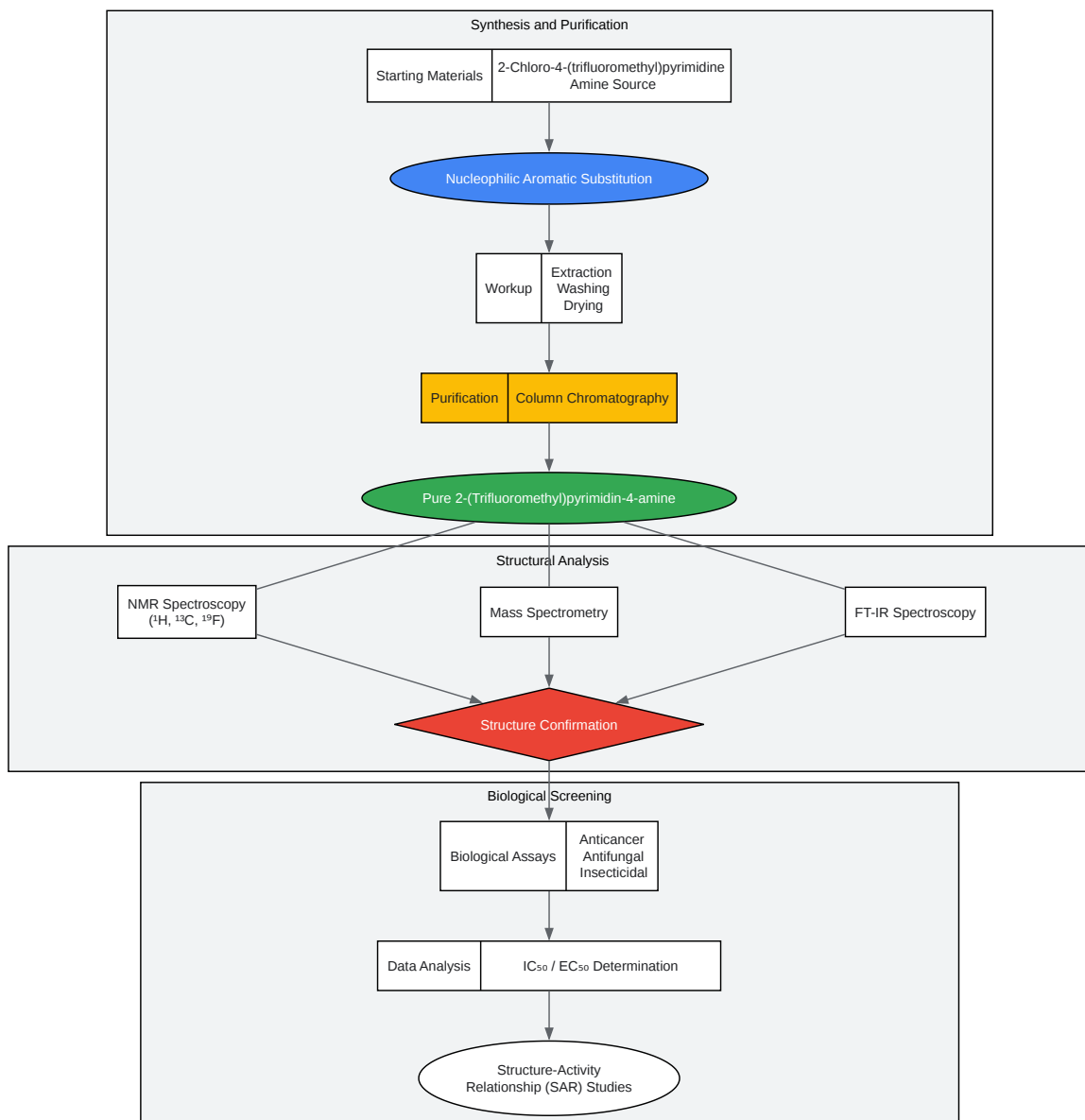
- Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
- Combine the organic layers and wash with water and then with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.

Biological Significance and Applications

Derivatives of **2-(Trifluoromethyl)pyrimidin-4-amine** have shown significant potential in the development of novel therapeutics. Notably, these compounds have been investigated for their roles as:

- **Anticancer Agents:** Certain derivatives have been synthesized and evaluated for their antiproliferative activities. For instance, some have been explored as potential Werner (WRN) helicase inhibitors, which could be effective against microsatellite instability-high (MSI-H) cancers.^[3]
- **Antifungal and Insecticidal Agents:** The pyrimidine scaffold is a known pharmacophore in agrochemicals. Novel trifluoromethyl pyrimidine derivatives have been synthesized and tested for their antifungal and insecticidal properties.^{[4][5][6]}

The logical workflow for the synthesis and subsequent biological screening of **2-(Trifluoromethyl)pyrimidin-4-amine** derivatives is illustrated in the diagram below.



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Caption: Workflow for the synthesis, characterization, and biological evaluation of **2-(Trifluoromethyl)pyrimidin-4-amine** derivatives.

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